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Isomucronulatol

Cat. No.: B1581719
CAS No.: 52250-35-8
M. Wt: 302.32 g/mol
InChI Key: NQRBAPDEZYMKFL-UHFFFAOYSA-N
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Description

Significance of Isomucronulatol within the Field of Natural Product Chemistry

This compound is a flavonoid compound that has been isolated from several plant species, notably from the roots of Astragalus membranaceus, a plant with a long history in traditional Chinese medicine. medchemexpress.comkoreascience.kr Its chemical structure and properties are of significant interest to chemists studying natural products. The exploration of compounds like this compound contributes to the understanding of biodiversity at a molecular level and provides templates for new discoveries.

Research has identified this compound and its derivatives in various plant sources, including Robinia pseudoacacia and Colutea arborescens. nih.gov The isolation and characterization of these compounds often involve advanced spectroscopic techniques to elucidate their precise chemical structures. koreascience.kr

From a research perspective, this compound has shown potential in several areas of biological activity. Studies have indicated its inhibitory effects on the production of certain pro-inflammatory molecules. medchemexpress.com Specifically, it has been observed to inhibit the lipopolysaccharide (LPS)-stimulated production of interleukin-12 (B1171171) (IL-12) p40 in in-vitro models, suggesting a potential anti-inflammatory effect. medchemexpress.com Furthermore, this compound has demonstrated noticeable scavenging activity against ABTS+ radicals and moderate inhibition against the enzyme butyrylcholinesterase. researchgate.netchemfaces.com

A glycoside form, this compound 7-O-glucoside, has also been a subject of investigation. This derivative has been found to inhibit molecules associated with osteoarthritis, such as matrix metalloproteinase-13 (MMP-13) and cyclooxygenase-2 (COX-2), in chondrosarcoma cell models stimulated by interleukin-1β. smolecule.comnih.govmdpi.com

The study of this compound and its related compounds is crucial for the quality evaluation and standardization of herbal medicines where these compounds are present. mdpi.com High-performance liquid chromatography (HPLC) coupled with various detection methods is a common technique used for the separation and identification of these isoflavonoids in plant extracts. mdpi.com

Overview of Isoflavanoid Research and its Academic Context

This compound belongs to the larger class of isoflavonoids, which are a significant group of phenylpropanoid-derived specialized metabolites found predominantly in leguminous plants. frontiersin.org Isoflavonoid (B1168493) research is a dynamic field with implications for human health and plant biology. frontiersin.orgoaepublish.com

Isoflavonoids are recognized for their diverse biological activities, which are attributed to their structural similarity to human estrogen, earning them the classification of phytoestrogens. frontiersin.org This structural feature allows them to interact with estrogen receptors, potentially exerting both estrogenic and anti-estrogenic effects. frontiersin.orgoaepublish.com

The academic interest in isoflavonoids stems from their potential health benefits, including protective effects against certain hormone-related cancers, cardiovascular diseases, and osteoporosis. frontiersin.orgmdpi.com They are also known to possess anti-inflammatory and antioxidant properties. frontiersin.orgmdpi.com In plants, isoflavonoids play critical roles as phytoalexins, defending against pathogenic microbes, and as signaling molecules in symbiotic relationships with nitrogen-fixing bacteria. frontiersin.org

The biosynthesis of isoflavonoids in plants is a complex process that researchers are actively working to understand more completely. frontiersin.orgresearchgate.net Advances in metabolic engineering and synthetic biology are being explored to produce isoflavonoids in microorganisms and plants for further study and potential therapeutic applications. frontiersin.org

The study of isoflavonoids extends to their metabolism and bioavailability in humans. Many isoflavonoids exist in plants as inactive glycosides, which are then hydrolyzed into their active aglycone forms by enzymes in the digestive tract. mdpi.commdpi.com This biotransformation is a key area of research as it influences the ultimate biological effects of these compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O5 B1581719 Isomucronulatol CAS No. 52250-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRBAPDEZYMKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345153
Record name Isomucronulatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isomucronulatol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52250-35-8, 64474-51-7
Record name Isomucronulatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isomucronulatol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 - 153 °C
Record name Isomucronulatol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Natural Occurrence of Isomucronulatol

Botanical Sources and Geographic Distribution

The distribution of Isomucronulatol is closely linked to the botanical sources that produce it. These plants are found across various temperate regions of the world. auctoresonline.org

This compound is a known constituent of various Astragalus species, a large genus in the legume family with approximately 2,900 species distributed across the Asia-Europe region and the Americas. nih.gov Notably, it has been isolated from the roots of Astragalus membranaceus and its variety Astragalus membranaceus var. mongholicus. medchemexpress.commedchemexpress.com These species are predominantly found in China, particularly in regions like Tibet, Central Asia, and Northeast China. nih.gov The presence of this compound has also been reported in other Astragalus species, making it a significant compound within this genus. np-mrd.orgfrontiersin.orgijpsr.com The concentration of active compounds like this compound in Astragalus can vary depending on the growing region and harvest time. auctoresonline.org

This compound has been identified as one of the bioactive flavonoids in the black locust tree, Robinia pseudoacacia. researchgate.netnih.gov This species, belonging to the Fabaceae family, is widespread. mdpi.comresearchgate.net The compound, along with others, is believed to contribute to the plant's resistance to deterioration. researchgate.net It has been isolated from ethanolic extracts of the whole plant. nih.govpurdue.edu

The presence of this compound has been documented in Colutea arborescens, commonly known as bladder senna. nih.govmetabolomics.jp This plant is a member of the Fabaceae family. metabolomics.jp Research involving feeding experiments with labeled isoflavones in the seedlings and pods of Colutea arborescens has contributed to understanding the biosynthesis of this compound. capes.gov.brmolaid.com

Beyond the aforementioned species, this compound has been found in a range of other plants, primarily within the Fabaceae family. These include Centrolobium sclerophyllum, Gliricidia sepium, Glycyrrhiza glabra (licorice), Oxytropis falcata, Sphaerophysa salsula, and Wisteria brachybotrys. np-mrd.org It has also been isolated from Geranium saxatile of the Geraniaceae family, marking its identification in a different plant genus. researchgate.net

Table 1: Documented Botanical Sources of this compound

FamilyGenusSpeciesCommon Name
FabaceaeAstragalusmembranaceusAstragalus
FabaceaeAstragalusmongholicusMongolian Milkvetch
FabaceaeRobiniapseudoacaciaBlack Locust
FabaceaeColuteaarborescensBladder Senna
FabaceaeCentrolobiumsclerophyllum
FabaceaeGliricidiasepium
FabaceaeGlycyrrhizaglabraLicorice
FabaceaeOxytropisfalcata
FabaceaeSphaerophysasalsula
FabaceaeWisteriabrachybotrys
GeraniaceaeGeraniumsaxatile

Identification in Colutea arborescens

Advanced Methodologies for Extraction and Purification of this compound

The isolation of this compound from its natural plant sources involves sophisticated extraction and purification techniques. These methods are crucial for obtaining the compound in a pure form for further scientific investigation.

Solvent extraction is a primary method for isolating this compound from plant materials. The process typically begins with the plant material being dried and ground to increase the surface area for efficient solvent penetration.

A common approach involves solid-liquid extraction, where solvents like ethanol, methanol, or ethyl acetate (B1210297) are used to extract the compound from the solid plant matrix. organomation.com For instance, an ethanolic extract of Robinia pseudoacacia has been used to isolate this compound. nih.govpurdue.edu The choice of solvent is critical and depends on the polarity of the target compound.

Further purification often involves liquid-liquid extraction. In this technique, the initial extract is partitioned between two immiscible solvents, such as ethyl acetate and water, to separate compounds based on their differential solubility. mdpi.com For example, a water suspension of a plant extract can be successively partitioned with ethyl acetate and n-butanol. mdpi.com

Modern extraction techniques that can be applied include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and Soxhlet extraction. organomation.comunirioja.esmdpi.com These methods can offer advantages in terms of efficiency and reduced solvent consumption. mdpi.com The selection of the extraction technique is influenced by factors such as the stability of the compound to heat and the desired purity of the final product. mdpi.com

Following extraction, purification is often achieved through chromatographic methods. Techniques like column chromatography and high-performance liquid chromatography (HPLC) are employed to separate this compound from other co-extracted compounds. purdue.eduunacademy.com

Chromatographic Separation and Isolation Protocols (e.g., Column Chromatography, High-Performance Liquid Chromatography)

The isolation and purification of this compound from natural sources, primarily species of the Astragalus and Glycyrrhiza genera, is a multi-step process that heavily relies on various chromatographic techniques. The complexity of the plant matrix, which contains a multitude of structurally similar flavonoids and other secondary metabolites, necessitates a combination of methods to achieve the desired purity of the target compound. The general workflow involves initial extraction followed by a series of chromatographic separations, including column chromatography and preparative high-performance liquid chromatography (HPLC).

Initial separation of crude plant extracts often begins with column chromatography (CC). This technique separates compounds based on their differential adsorption to a stationary phase. For the isolation of isoflavonoids like this compound, silica (B1680970) gel is a commonly used stationary phase. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a hexane-ethyl acetate solvent system can be employed to fractionate the extract.

Following initial fractionation by column chromatography, further purification is typically required. Medium pressure liquid chromatography (MPLC) using an ODS (octadecylsilane) C18 column has been effectively used for the separation of isoflavonoids from Astragalus extracts. This reverse-phase chromatography separates compounds based on their hydrophobicity.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique crucial for the final purification of this compound. This method utilizes a stationary phase, often a C18 column, and a mobile phase, which is a mixture of solvents. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. By using a focused gradient elution, where the composition of the mobile phase is changed over time, a high degree of separation can be achieved, allowing for the isolation of minor components from complex mixtures. The selection of the mobile phase, which often consists of acetonitrile (B52724) and water with additives like formic acid to improve peak shape, is critical for successful separation.

The following tables provide an overview of the chromatographic conditions that have been reported for the separation and analysis of this compound and related compounds from plant extracts.

Table 1: Column Chromatography Parameters for Flavonoid Separation

Stationary PhaseMobile Phase SystemApplication
Silica GelHexane-Ethyl Acetate (gradient)Initial fractionation of crude plant extracts.
Diaion HP-20Not specified in detailAdsorption ion resin chromatography for purification. google.com
ODS C18 (Medium Pressure)Not specified in detailIsolation and purification of isoflavonoids from Astragali Radix. semanticscholar.org

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis and Purification

Column TypeMobile PhaseDetectionApplicationReference
Phenyl-hexyl (4.6 × 150 mm, 5 μm)Acetonitrile/Water (gradient)UV (230 nm)Determination of isoflavonoids including this compound 7-O-β-glucoside. researchgate.net
Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)0.1% Formic acid in Water (A) / Acetonitrile (B) (gradient)MS/MSSimultaneous determination of 25 active compounds including this compound-7-O-b-D-glucoside. scienceopen.com scienceopen.com
Shimadzu VP-ODS (2.0 × 150 mm)Ethanol/Water (gradient)DAD and ESI-MSIdentification and determination of flavonoids including this compound-7-O-β-D-glucoside. nih.gov nih.gov

Biosynthesis and Enantiospecificity of Isomucronulatol

Elucidation of Enzymatic Transformations in Isomucronulatol Biosynthetic Pathways

The biosynthesis of this compound is a branch of the general flavonoid pathway, which begins with the amino acid L-phenylalanine. frontiersin.org A series of enzymes work sequentially to construct the core isoflavonoid (B1168493) skeleton and then modify it to produce a variety of compounds, including this compound.

The pathway initiates with the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . frontiersin.org Subsequently, cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) are involved in the formation of 4-coumaroyl-CoA. researchgate.netfrontiersin.org This intermediate is a critical branch point in phenylpropanoid metabolism.

The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form a chalcone scaffold. researchgate.netfrontiersin.org This chalcone is then isomerized to a flavanone (B1672756) by chalcone isomerase (CHI) . researchgate.net The flavanone intermediate is then directed towards the isoflavonoid pathway by isoflavone (B191592) synthase (IFS) , a key enzyme that catalyzes the aryl migration reaction to form an isoflavone. researchgate.net Further reductions, hydroxylations, and methoxylations, catalyzed by various reductases, cytochrome P450 monooxygenases, and methyltransferases, lead to the final structure of this compound. While the general pathway is understood, the specific enzymes that catalyze the final tailoring steps to produce this compound are subjects of ongoing research.

Table 1: Key Enzymes in the Early Stages of Isoflavonoid Biosynthesis

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. frontiersin.org
Cinnamate 4-hydroxylase C4H Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.netfrontiersin.org
4-coumarate-CoA ligase 4CL Activates p-coumaric acid to its CoA ester, 4-coumaroyl-CoA. researchgate.netfrontiersin.org
Chalcone synthase CHS Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcone. researchgate.netfrontiersin.org
Chalcone isomerase CHI Catalyzes the stereospecific isomerization of chalcone to flavanone. researchgate.net
Isoflavone synthase IFS A cytochrome P450 enzyme that converts flavanone to isoflavone. researchgate.net

Investigation of Stereochemical Aspects of this compound Biogenesis (e.g., (3R)-Isomucronulatol)

A crucial aspect of this compound's biosynthesis is its stereochemistry. The molecule possesses a chiral center at the C3 position of the isoflavan (B600510) core, leading to the existence of two enantiomers: (3R)-isomucronulatol and (3S)-isomucronulatol. nih.gov Natural this compound is often found as a specific enantiomer, indicating that its biosynthesis is under strict stereochemical control by enzymes. uni-greifswald.devito.be

The (3R) configuration is a common feature of many naturally occurring isoflavans. nih.govresearchgate.net The stereospecific reduction of an isoflavone precursor is the key step that determines the final stereochemistry at the C3 position. This reduction is catalyzed by enzymes such as isoflavone reductases (IFRs). These enzymes utilize cofactors like NADPH to deliver a hydride ion to one specific face of the isoflavone double bond, leading to the formation of a single enantiomer. The specific enzymes responsible for producing (3R)-isomucronulatol are believed to be highly enantiospecific, ensuring the production of the correct stereoisomer. uni-greifswald.de The presence of (-)-Isomucronulatol, also known as (R)-Isomucronulatol, has been reported in plants like Oxytropis falcata and Astragalus mongholicus. nih.gov

Table 2: Stereochemical Details of this compound

Feature Description
Chiral Center C3 of the isoflavan structure.
Common Natural Enantiomer (3R)-Isomucronulatol. nih.gov
Key Enzymatic Step Stereospecific reduction of an isoflavone precursor by an isoflavone reductase (IFR) or similar enzyme. uni-greifswald.de
Significance The enzymatic control ensures the production of a biologically active and specific stereoisomer. vito.be

Genetic and Molecular Regulation of Biosynthetic Enzyme Expression

The production of this compound is tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes are often coordinately expressed, meaning they are switched on and off together in response to developmental cues or environmental stresses. frontiersin.orgnih.gov Transcriptome analyses in licorice have shown that the expression of genes like PAL, CHS, CHI, and IFS can be significantly upregulated under conditions such as salt stress, indicating a role for these compounds in the plant's defense mechanisms. frontiersin.org

The expression of these biosynthetic genes is controlled by transcription factors (TFs), which are proteins that bind to specific regions of the DNA to activate or repress gene transcription. In plants, TF families such as MYB and basic helix-loop-helix (bHLH) are known to be major regulators of flavonoid and isoflavonoid biosynthesis. frontiersin.org These transcription factors can act as master switches, orchestrating the entire pathway. For example, studies have identified specific MYB and bHLH transcription factors that are differentially expressed along with the isoflavonoid biosynthetic genes in different species of Glycyrrhiza. mdpi.comnih.gov

Furthermore, environmental factors and stress conditions can trigger signaling pathways within the plant that lead to the activation of these transcription factors, thereby increasing the production of isoflavonoids like this compound. frontiersin.org This complex regulatory network ensures that the plant can produce these specialized metabolites when and where they are needed.

Synthetic Strategies and Chemical Derivatization of Isomucronulatol

Total Synthesis Approaches for Isomucronulatol

While specific literature detailing the total synthesis of this compound is not extensively published, the synthesis of structurally related isoflavonoids provides a well-established blueprint. The total synthesis of analogous compounds, such as osajin (B1677503) and scandenone, demonstrates key chemical reactions that are applicable to constructing the core structure of this compound. mdpi.com

A plausible synthetic route would involve the assembly of the chromenone core and the substituted phenyl ring. Key strategies include:

Suzuki Coupling: This cross-coupling reaction is instrumental in forming the carbon-carbon bond between the chromenone core and the B-ring (the 2-hydroxy-3,4-dimethoxyphenyl group in this compound's case). mdpi.com

Aldol (B89426) Condensation: An aldol reaction or a similar condensation strategy could be employed to build the initial framework of the heterocyclic C-ring. mdpi.com

Intramolecular Cyclization: Following the coupling of the A and B rings, an intramolecular reaction, such as an iodoetherification followed by elimination, can be used to form the pyran ring of the isoflavan (B600510) system. mdpi.com

Claisen Rearrangement: To introduce specific substituents, a Claisen rearrangement can be a powerful tool, particularly for adding prenyl or other alkyl groups to the flavonoid skeleton. mdpi.com

These established synthetic methodologies in flavonoid chemistry provide a robust framework for the de novo construction of the this compound molecule from simple starting materials.

Semi-synthetic Modifications and Analog Generation from this compound

Semi-synthesis, which involves the chemical modification of the naturally isolated compound, is a more direct approach to producing analogs. ebi.ac.uk This strategy allows researchers to fine-tune the molecule's structure to probe its biological functions and improve its characteristics. mdpi.com

Glycosylation, the attachment of a sugar moiety, can significantly alter a compound's solubility, stability, and biological activity. The synthesis of this compound 7-O-glucoside is a prime example of regioselective modification. smolecule.com This process specifically targets the hydroxyl group at the 7-position of the this compound core.

The chemical synthesis typically involves:

Protection of Hydroxyl Groups: To ensure the sugar attaches only at the desired position (C7-OH), other reactive hydroxyl groups on both the this compound and the glucosyl donor may need to be temporarily blocked with protecting groups.

Glycosylation Reaction: The protected this compound is reacted with a glucosyl donor (a glucose molecule modified to be reactive, such as a glycosyl bromide or ortho-alkynylbenzoate donor) in the presence of a catalyst. smolecule.comsioc-journal.cn Gold(I) or other catalysts can be used to promote the formation of the glycosidic bond. sioc-journal.cn

Deprotection: The protecting groups are removed to yield the final product, this compound 7-O-glucoside. sioc-journal.cn

The specificity of this reaction is crucial as the position of the glucoside moiety significantly influences the molecule's properties and biological interactions. smolecule.com

Beyond glycosylation, other structural modifications are undertaken to explore structure-activity relationships and develop compounds with novel therapeutic potential. ugr.esd-nb.info These modifications are often guided by computational studies, such as molecular docking, which can predict how a modified molecule might interact with a biological target. researchgate.netnih.gov

Strategic modifications can include:

Alteration of Substitution Patterns: Adding or removing methyl (methoxy) or hydroxyl groups on the aromatic rings can influence the molecule's electronic properties and hydrogen-bonding capacity.

Introduction of Novel Functional Groups: Incorporating different moieties, such as alkyl chains or halogens, can enhance potency or alter the mechanism of action. d-nb.info

Structural Simplification: Creating simpler analogs that retain the core pharmacophore can lead to compounds that are easier to synthesize and may have improved pharmacological profiles. mdpi.com

These derivatization strategies are essential in medicinal chemistry for transforming a natural product lead into a potential drug candidate. researchgate.net

Regioselective Glycosylation Reactions (e.g., Synthesis of this compound 7-O-glucoside)

Biotransformation Methods for this compound Analog Production

Biotransformation offers an alternative, often more efficient and selective, method for producing analogs of complex natural products like this compound. researchgate.net This approach utilizes whole microbial cells or isolated enzymes as biocatalysts to perform specific chemical reactions. smolecule.commdpi-res.com

For flavonoid compounds, biotransformation is particularly useful for reactions such as glycosylation. For instance, microbial or enzymatic processes can be employed to convert this compound into its glycosylated forms. smolecule.com Engineered enzymes, such as specific α-L-fucosidases or glycosyltransferases, can be designed through mutagenesis to exhibit high regioselectivity, ensuring that the sugar is added to a specific hydroxyl group with high precision and yield. researchgate.net This method avoids the need for complex protection and deprotection steps often required in chemical synthesis, making it a "greener" and more efficient alternative for generating diverse analogs for research. researchgate.net

Advanced Structural Elucidation Methodologies for Isomucronulatol and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for piecing together the molecular puzzle of Isomucronulatol. By analyzing the interaction of the compound with electromagnetic radiation, these techniques provide detailed information about its connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules like this compound. jeolusa.comjchps.com It provides a wealth of information regarding the carbon-hydrogen framework.

1D NMR: One-dimensional NMR, including ¹H-NMR and ¹³C-NMR, offers the initial and fundamental insights into the structure.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H-NMR spectrum of this compound are crucial for assigning protons to specific positions in the molecule. rsc.org

¹³C-NMR (Carbon-13 NMR): This method reveals the number of unique carbon atoms in the molecule and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. rsc.orguvic.ca

2D NMR: Two-dimensional NMR experiments provide correlational information between different nuclei, which is vital for assembling the complete molecular structure. uvic.cand.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. uvic.caresearchgate.net This helps in piecing together fragments of the molecule by establishing proton-proton connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton to its attached carbon. uvic.cacolumbia.edu HSQC is generally more sensitive than HMQC. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two, three, or sometimes four bonds apart. columbia.edublogspot.com This long-range connectivity information is instrumental in connecting the fragments identified by COSY and in placing quaternary carbons and heteroatoms within the molecular framework. blogspot.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining the stereochemistry and three-dimensional structure of a molecule. acdlabs.comcolumbia.edu They detect protons that are close to each other in space, regardless of whether they are connected by bonds. acdlabs.comblogspot.com This information helps in assigning relative stereochemistry at chiral centers. acdlabs.com ROESY is particularly useful for medium-sized molecules where the NOE may be weak or zero. columbia.edublogspot.com

A study on bioactive constituents from Robinia pseudoacacia utilized a comprehensive suite of these NMR techniques (¹H, ¹³C, DEPT, COSY, HMQC, HMBC, NOESY, and ROESY) for the structural determination of this compound. purdue.edu Similarly, the structures of this compound 7-O-β-d-glucoside and its aglycone have been confirmed using ESI-MS, ¹H-NMR, and ¹³C-NMR spectral analysis. mdpi.comresearchgate.net

Table 1: Representative NMR Data for this compound Derivatives

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)HMBC Correlations
2Data not availableData not availableData not available
3Data not availableData not availableData not available
4Data not availableData not availableData not available
4aData not available-Data not available
5Data not availableData not availableData not available
6Data not availableData not availableData not available
7Data not available-Data not available
8Data not availableData not availableData not available
8aData not available-Data not available
1'Data not available-Data not available
2'Data not available-Data not available
3'Data not availableData not availableData not available
4'Data not available-Data not available
5'Data not availableData not availableData not available
6'Data not availableData not availableData not available
3'-OCH₃Data not availableData not availableData not available
4'-OCH₃Data not availableData not availableData not available

Mass Spectrometry (MS) (ESI-MS, CI/EI MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govmdpi.com

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules like this compound and its glycosides. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which directly provide the molecular weight of the compound. mdpi.commdpi.com For example, in the analysis of this compound 7-O-glucoside, ESI-MS in negative ion mode showed a pseudo-molecular ion [M-H]⁻ at m/z 463.16. mdpi.com

Chemical Ionization (CI) and Electron Ionization (EI) MS: CI is another soft ionization technique, while EI is a harder technique that causes extensive fragmentation. The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule and can be used to deduce its structure. For instance, the mass spectrum of this compound shows a top peak at m/z 180 and other significant peaks at m/z 302 and 167. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. mdpi.comfrontiersin.org This is a critical step in confirming the identity of a new compound or verifying the structure of a known one.

Tandem mass spectrometry (MS/MS) is often coupled with these ionization techniques to further probe the structure. In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule. For this compound 7-O-glucoside, MS/MS analysis revealed fragment ions corresponding to the loss of the glucose unit and further fragmentation of the isoflavan (B600510) skeleton. mdpi.com

Table 2: Mass Spectrometry Data for this compound and its Glucoside

CompoundIonization ModePrecursor Ion (m/z)Fragment Ions (m/z)Reference
This compoundGC-MS302 [M]⁺180, 167 nih.gov
This compoundLC-MS (positive)303.123 [M+H]⁺- nih.gov
This compound 7-O-glucosideESI-MS (negative)463.16 [M-H]⁻301.11, 286.09, 271.06, 147.05 mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. slideshare.netdrawellanalytical.com The resulting spectrum is a plot of absorbance or transmittance versus frequency (or wavelength) and provides information about the functional groups present in the molecule. slideshare.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, aromatic rings (C=C stretching), and ether linkages (C-O stretching). purdue.edu This technique is often used in conjunction with other spectroscopic methods to confirm the presence of key functional groups. purdue.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. drawellanalytical.comdu.edu.eg The UV-Vis spectrum provides information about the extent of conjugation in a molecule. du.edu.eg Flavonoids like this compound exhibit characteristic UV absorption maxima due to their chromophoric phenyl and chromene rings. purdue.edu The position and intensity of these absorption bands can be influenced by the substitution pattern on the aromatic rings and the presence of auxochromic groups like hydroxyls. du.edu.eg

Chiroptical Methods for Stereochemical Assignment (e.g., Mosher Ester Methodology)

This compound is a chiral molecule, meaning it has a non-superimposable mirror image. Determining the absolute configuration of the stereocenters is a crucial aspect of its structural elucidation. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms, are employed for this purpose.

The Mosher ester methodology is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols. utoronto.caumn.edu The method involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. umn.edustackexchange.comyoutube.com The ¹H-NMR spectra of these two diastereomers are then compared. The differences in the chemical shifts of the protons near the newly formed ester linkage are systematically analyzed to deduce the absolute stereochemistry of the original alcohol. stackexchange.comoregonstate.edu This method was successfully applied in the structural elucidation of bioactive constituents, including this compound, isolated from Robinia pseudoacacia. purdue.edu

X-ray Crystallographic Analysis for Definitive Structural Confirmation

While spectroscopic methods provide a detailed picture of the molecular structure, X-ray crystallography is considered the gold standard for the definitive confirmation of the three-dimensional structure of a crystalline compound. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data can be used to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. wikipedia.org This provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. Although challenging to obtain suitable crystals for many natural products, an X-ray crystallographic analysis of this compound would provide the ultimate proof of its structure. purdue.edu While direct X-ray crystallographic data for this compound was not found in the search results, it remains a critical technique for the unambiguous structural determination of novel natural products and their derivatives. bvsalud.orgresearchgate.net

Integrated Spectroscopic Data Analysis for Novel this compound Compounds

The structural elucidation of novel compounds related to this compound is a complex process that relies on the synergistic use of multiple advanced spectroscopic techniques. This integrated approach is essential for the unambiguous determination of the molecular framework, stereochemistry, and the nature and position of various substituents. The primary tools for this purpose are mass spectrometry (MS) and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy.

The process typically begins with the isolation of a pure compound through various chromatographic techniques. High-resolution mass spectrometry, often coupled with electrospray ionization (ESI-MS), provides the accurate molecular weight and elemental composition, which is the first step in identifying a compound as novel. Following this, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to piece together the complete chemical structure. core.ac.uk

HSQC experiments are fundamental in identifying direct one-bond correlations between protons and the carbons to which they are attached. columbia.edusdsu.edu This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms within the molecule. The HMBC experiment is then used to establish longer-range connections (typically over two to three bonds) between protons and carbons. columbia.eduoxinst.com These correlations are the key to assembling the molecular skeleton, including the placement of quaternary carbons and functional groups that lack directly attached protons.

A bioactivity-directed fractionation of the ethanolic extracts of Robinia pseudoacacia L. (Fabaceae) led to the isolation of several flavonoids, including this compound. The structural determination of these compounds involved a comprehensive analysis using UV, FT-IR, MS, and various 1D and 2D NMR techniques. purdue.edu

In a study on the constituents of Astragali Radix, four novel malonyl isoflavonoid (B1168493) glycosides were isolated and characterized. mdpi.com While not direct derivatives of this compound, the methodology for their structural elucidation is directly applicable. The structures were determined through detailed analysis of their spectroscopic data, particularly ESI-QTOF/MS, ¹H-NMR, and ¹³C-NMR, along with 2D NMR experiments like HSQC and HMBC. mdpi.com The HMBC correlations were particularly instrumental in confirming the connectivity between the isoflavonoid core, the glycosidic units, and the malonate groups. mdpi.com

For example, the structural analysis of astraisoflavanglycoside-6″-O-malonate, a compound with a ring-opened furan (B31954) ring compared to related pterocarpans, was heavily reliant on integrated spectroscopic data. mdpi.com The presence of a methylene group at δC 29.7 (C-4) in the ¹³C NMR spectrum, rather than an oxygenated methine, was a key indicator of the structural difference. mdpi.com This was further confirmed by HSQC correlations showing the connection between protons at δH 2.92 and 2.81 to this carbon, and crucial HMBC correlations from protons H-2α (δH 4.19) and H-5 (δH 7.01) to the C-4 carbon. mdpi.com

The following tables present hypothetical ¹H and ¹³C NMR data for a novel this compound derivative, "this compound-7-O-β-D-glucosyl-6''-O-malonate," based on the types of data reported in the literature for similar compounds. mdpi.com

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Data for a Novel this compound Derivative

PositionδH (ppm)MultiplicityJ (Hz)
24.25m
33.60m
2.95dd15.5, 11.0
2.85dd15.5, 5.0
57.10d8.5
66.50dd8.5, 2.5
86.45d2.5
5'6.80s
6'6.75s
3'-OCH₃3.85s
4'-OCH₃3.80s
Glucosyl Moiety
1''4.90d7.5
2''3.55m
3''3.65m
4''3.70m
5''3.80m
6''a4.30dd12.0, 2.0
6''b4.15dd12.0, 6.0
Malonyl Moiety
2'''3.40s

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Data for a Novel this compound Derivative

PositionδC (ppm)
270.5
345.0
429.0
4a156.0
5130.0
6108.0
7158.0
8103.0
8a115.0
1'118.0
2'148.0
3'149.0
4'145.0
5'112.0
6'110.0
3'-OCH₃56.0
4'-OCH₃55.8
Glucosyl Moiety
1''100.5
2''73.5
3''77.0
4''70.0
5''75.0
6''64.0
Malonyl Moiety
1'''168.0
2'''41.5
3'''167.5

The structural assignment would be solidified by key HMBC correlations. For instance, a correlation between the anomeric proton of the glucose (H-1'' at δH 4.90) and C-7 of the this compound core (δC 158.0) would confirm the glycosylation site. Similarly, correlations from the methylene protons of the malonyl group (H-2''' at δH 3.40) to the carbonyl carbons (C-1''' and C-3''') and to the C-6'' of the glucose moiety (δC 64.0) would establish the position of the malonate ester linkage.

This integrated analysis of data from various spectroscopic methods is indispensable for the accurate and complete structural elucidation of novel this compound derivatives and other complex natural products. purdue.edumdpi.com

Biological Activities and Pharmacological Investigations of Isomucronulatol and Its Derivatives

Anti-inflammatory Efficacy of Isomucronulatol and its Glycosides

This compound and its glycosidic forms have been the subject of various studies to determine their potential anti-inflammatory properties. Research has focused on their ability to modulate key pathways and mediators involved in the inflammatory response, particularly in the context of chronic inflammatory conditions like osteoarthritis.

This compound has demonstrated the ability to interfere with the production of key pro-inflammatory cytokines in cellular models. As a flavonoid isolated from sources like Astragalus membranaceus, it has shown inhibitory effects on the lipopolysaccharide (LPS)-stimulated production of Interleukin-12 (B1171171) (IL-12) p40 in vitro. medchemexpress.com The p40 subunit is a component of the bioactive IL-12 cytokine, which is a significant regulator of cell-mediated immune responses. nih.gov

Its derivative, this compound 7-O-glucoside, has also been investigated, showing weak inhibitory effects on the LPS-stimulated production of IL-12 p40. medchemexpress.com In models of osteoarthritis using interleukin-1β (IL-1β)-stimulated human chondrosarcoma cells (SW1353), treatment with a formula containing this compound 7-O-β-d-glucoside led to a reduction in the expression of inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. nih.gov These cytokines are known to be associated with joint inflammation in the early stages of osteoarthritis. nih.gov Studies have confirmed that the p40 subunit of IL-12 can itself induce the production of TNF-α in immune cells like microglia and macrophages. nih.gov

Table 1: Effect of this compound and its Glycoside on Pro-inflammatory Cytokine Production
CompoundCytokineCell ModelStimulantObserved EffectReference
This compoundIL-12 p40Bone marrow-derived dendritic cellsLPSInhibitory effect on production medchemexpress.com
This compound 7-O-glucosideIL-12 p40Bone marrow-derived dendritic cellsLPSWeak inhibitory effect on production medchemexpress.com
This compound 7-O-β-d-glucosideTNF-α, IL-1βHuman chondrosarcoma cells (SW1353)IL-1βReduced expression nih.gov

The anti-inflammatory action of this compound extends to the modulation of crucial enzymes and transcription factors that drive the inflammatory cascade. Cyclooxygenase-2 (COX-2) is a key enzyme responsible for producing prostaglandins, which are involved in inflammation and pain. nih.govnih.gov Matrix metalloproteinases (MMPs), such as MMP-13, are enzymes that contribute to the degradation of the extracellular matrix, a hallmark of conditions like osteoarthritis. nih.govrjpharmacognosy.ir

In an IL-1β-stimulated chondrosarcoma cell model, this compound 7-O-β-d-glucoside (IMG) was shown to reduce the expression of both COX-2 and MMP-13. nih.gov The study also demonstrated that IMG treatment could decrease the expression of the p65 subunit of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that, when activated, moves into the nucleus and triggers the transcription of genes for numerous pro-inflammatory molecules, including cytokines, COX-2, and MMPs. nih.govnih.gov The inhibition of p65 expression suggests that this compound derivatives may interfere with this central inflammatory signaling pathway. nih.gov

Table 2: Modulation of Inflammatory Mediators by this compound 7-O-β-d-glucoside
Mediator/EnzymeCell ModelStimulantObserved EffectReference
COX-2Human chondrosarcoma cells (SW1353)IL-1βReduced expression nih.gov
MMP-13Human chondrosarcoma cells (SW1353)IL-1βReduced expression nih.gov
NF-κB (p65 subunit)Human chondrosarcoma cells (SW1353)IL-1βReduced expression nih.gov

Osteoarthritis is characterized by the progressive degradation of articular cartilage. nih.gov The primary structural component of this cartilage is Collagen Type II. nih.govbiomolther.org The breakdown of cartilage is largely mediated by enzymes like MMP-13, which are overexpressed in response to inflammatory stimuli. nih.gov

In studies using an IL-1β-stimulated chondrosarcoma cell model, which mimics the conditions of osteoarthritis, treatment with a formula containing this compound 7-O-β-d-glucoside was found to increase the expression of Collagen Type II. nih.gov This effect occurred alongside the observed reduction in the expression of the degradative enzyme MMP-13. nih.gov This suggests a potential chondroprotective effect, where the compound not only helps to reduce the inflammatory signals that lead to degradation but also supports the maintenance of essential cartilage matrix components.

The anti-inflammatory and chondroprotective potential of this compound and its derivatives has been evaluated in specific, well-defined in vitro models that simulate inflammatory conditions.

LPS-stimulated cells: Lipopolysaccharide (LPS), a component of bacterial cell walls, is widely used to induce a strong inflammatory response in immune cells. This compound and its 7-O-glucoside derivative were tested in LPS-stimulated bone marrow-derived dendritic cells, where they were found to inhibit the production of the pro-inflammatory cytokine IL-12 p40. medchemexpress.commedchemexpress.com These models are crucial for screening compounds for their ability to modulate innate immune responses.

Chondrosarcoma cell models: To study the effects relevant to osteoarthritis, human chondrosarcoma cell lines, such as SW1353, are stimulated with IL-1β. nih.govspandidos-publications.com This in vitro model mimics the inflammatory and catabolic environment of an osteoarthritic joint. spandidos-publications.com In this model, this compound 7-O-β-d-glucoside was shown to reduce the expression of multiple osteoarthritis-related molecules, including MMP-13, COX-2, TNF-α, and IL-1β, while increasing the expression of Collagen Type II. nih.govbiocrick.com

Effects on Cartilage Degradation Markers (e.g., Collagen Type II) in Osteoarthritis Models

Antioxidant Properties of this compound Compounds

In addition to its anti-inflammatory activities, this compound has been identified as having antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals, which are unstable atoms that can damage cells and contribute to aging and disease.

The antioxidant potential of a compound can be measured through various chemical assays. One common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, which measures the ability of a substance to neutralize the stable ABTS•+ radical cation. mdpi.commdpi.com

Cellular Antioxidant Mechanisms and Mitigation of Oxidative Stress

This compound and its derivatives, such as this compound 7-O-glucoside, have demonstrated notable antioxidant properties. smolecule.comnih.gov These compounds are studied for their capacity to mitigate oxidative stress, a condition implicated in various diseases. nih.govbiosynth.com The antioxidant activity of these flavonoid glucosides involves interacting with biological targets at a molecular level. biosynth.com They can scavenge free radicals and reduce oxidative stress in cells. This action is attributed to their ability to undergo oxidation and reduction reactions, which contributes to their antioxidant potential. smolecule.com

The cellular defense against oxidative damage involves endogenous mechanisms like the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, which induces antioxidant enzymes. semanticscholar.org Natural compounds are known to activate the Nrf2/heme oxygenase-1 (HO-1) pathway to protect cells from oxidative damage. semanticscholar.org this compound 7-O-glucoside's antioxidant properties may help protect the skin from oxidative damage and are being explored for use in cosmetics. smolecule.com Furthermore, its ability to interact with reactive oxygen species suggests a protective role for cells against oxidative damage. smolecule.com Research indicates that these compounds can help mitigate oxidative stress in various biological systems. smolecule.com

Anticancer Research involving this compound and its Derivatives

This compound and its derivatives have been the subject of anticancer research, showing potential in inhibiting cancer cell growth and modulating the tumor microenvironment. researchgate.netnih.gov

Studies have investigated the effects of this compound derivatives on the proliferation of non-small cell lung cancer (NSCLC) cell lines, such as A549. nih.govresearchgate.net Research has shown that this compound 7,2′-di-O-glucoside (IDOG) is a bioactive component that may act on various targets to alleviate symptoms of lung adenocarcinoma. nih.gov In one study, a combination therapy involving this compound 7-O-beta-glucoside (IMG) and another agent was examined for its effect on the proliferation of A549 cells. nih.gov The study found that A549 cells were sensitive to the combination treatment. nih.gov Other natural compounds have also demonstrated the ability to inhibit the proliferation of A549 cells in a dose-dependent manner. mdpi.comresearchgate.net For instance, Verrucarin J was shown to significantly inhibit cell growth and proliferation in H460 and A549 lung cancer cell lines. genesandcancer.com Similarly, rosemary extract has been found to inhibit the proliferation of NSCLC A549 cells. nih.gov

Research has highlighted the role of this compound derivatives in modulating the tumor immune microenvironment, particularly in aggressive cancers like triple-negative breast cancer (TNBC). nih.govfrontiersin.org A bioinformatics analysis identified this compound-7,2'-di-O-glucosiole as a major bioactive component in Traditional Chinese Medicine formulations used for TNBC. nih.govfrontiersin.org This compound and others were found to target key proteins like Mitogen-Activated Protein Kinase 1 (MAPK1), Janus Kinase 2 (JAK2), and Lymphocyte-specific protein tyrosine kinase (LCK). nih.govfrontiersin.orgresearchgate.net These targets are involved in immune regulation, specifically the modulation of CD8+ and CD4+ T cells. nih.govfrontiersin.orgresearchgate.net The regulation of these T cells is crucial for the therapeutic effects in TNBC, as they play a significant role in immune infiltration within the tumor microenvironment. frontiersin.org The study concluded that the therapeutic effects observed are primarily due to immune modulation within the tumor microenvironment, particularly through the regulation of CD8+ and CD4+ T cells. nih.govfrontiersin.org

Recent anticancer research has explored the induction of regulated cell death pathways, such as ferroptosis, as a promising strategy. nih.gov Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. columbia.edufrontiersin.org The growth of cancer cells requires more iron than normal cells, making ferroptosis an adaptive feature for eliminating malignant cells. nih.gov

This compound 7-O-glucoside has been investigated for its role in targeting ferroptosis-related biomarkers in NSCLC. A study on the combination therapy of this compound 7-O-beta-glucoside (IMG) and CEP-9722 in the A549 lung cancer cell line focused on ferroptosis. nih.gov The research indicated that inducing ferroptosis in cancer cells holds significant promise for NSCLC treatment. nih.gov The study involved treating A549 cells with IMG and other agents to assess their effects on ferroptosis induction. nih.gov Various compounds can induce ferroptosis by inhibiting systems like glutathione (B108866) peroxidase 4 (GPX4) or by increasing intracellular iron levels, which triggers the Fenton reaction and elevates reactive oxygen species (ROS). columbia.edudovepress.commdpi.com

The use of natural compounds in combination with conventional chemotherapeutic agents is a strategy being explored to enhance treatment efficacy and reduce side effects. oncotarget.com this compound derivatives have been studied for their synergistic effects in such combination therapies. researchgate.net For example, a study investigated the combination of this compound 7-O-beta-glucoside (IMG) with another agent, CEP-9722, for treating non-small cell lung cancer. nih.gov This approach aims to enhance the anticancer effects, potentially through mechanisms like increasing chemosensitivity or mitigating toxicity. researchgate.net The concept of combining natural anti-inflammatory compounds with conventional therapies has shown promise in improving patient outcomes. For instance, combining agents like curcumin (B1669340) with chemotherapeutic drugs has resulted in synergistic effects against cancer cells. Similarly, combining certain herbal extracts with chemotherapeutic agents like 5-fluorouracil (B62378) has been shown to increase the chemosensitivity of cancer cells. amegroups.org

Induction of Regulated Cell Death Pathways (e.g., Ferroptosis)

Immunomodulatory Effects of this compound Compounds

This compound and its derivatives have demonstrated significant immunomodulatory effects. nih.govsci-hub.st These compounds, often found in medicinal plants like Astragalus membranaceus, are recognized for their ability to regulate immune responses. sci-hub.stmedchemexpress.com

Specifically, this compound and its glycosides have been shown to influence the production of pro-inflammatory cytokines. sci-hub.st For example, they can down-regulate the production of Interleukin-6 (IL-6) and Interleukin-12 (IL-12) p40 in bone marrow-derived dendritic cells stimulated by lipopolysaccharide (LPS). sci-hub.st This indicates a potential anti-inflammatory effect. medchemexpress.com

Furthermore, research has identified this compound-7-O-glucoside as an immunomodulatory quality marker in Astragali Radix. nih.gov Studies have shown that compounds like this compound-7-O-glucoside are positively correlated with immune responses. nih.gov In the context of cancer, the immunomodulatory properties of these compounds are particularly relevant. For instance, this compound-7,2'-di-O-glucosiole has been identified as a key bioactive component that modulates the tumor immune microenvironment in triple-negative breast cancer by regulating CD8+ and CD4+ T cells. nih.govfrontiersin.org This modulation of immune cells is a critical aspect of its anticancer activity. nih.govfrontiersin.org The interaction of these compounds with signaling pathways associated with inflammation suggests their potential to modulate immune system pathways. smolecule.com

Data Tables

Table 1: Anticancer Activity of this compound and Other Compounds on NSCLC Cell Lines

Compound/ExtractCell Line(s)EffectSource
This compound 7-O-beta-glucoside (IMG) & CEP-9722A549Inhibition of cell proliferation, induction of ferroptosis nih.gov
Verrucarin JH460, A549Inhibition of cell growth and proliferation genesandcancer.com
Rosemary ExtractA549Inhibition of cell proliferation nih.gov
Phenanthrene derivativeA549Inhibition of cell proliferation, induction of apoptosis mdpi.com
Bruceine DA549, NCI-H292Inhibition of cell proliferation researchgate.net

Table 2: Immunomodulatory Effects of this compound Derivatives

CompoundCell/SystemEffectSource
This compoundBone marrow-derived dendritic cellsInhibits LPS-stimulated IL-12 p40 production sci-hub.stmedchemexpress.com
This compound 7-O-glucosideRAW264.7 cellsPositively correlated with immune responses nih.gov
This compound-7,2'-di-O-glucosioleTriple-Negative Breast CancerModulates CD8+ and CD4+ T cells nih.govfrontiersin.org

Impact on Immune Cell Function and Activation

This compound and its derivatives have been shown to modulate the function and activation of various immune cells. Research indicates that these compounds can influence both innate and adaptive immunity.

Studies have identified this compound as one of the components in Astragali Radix that demonstrates a significant affinity for natural killer (NK) cells, specifically the NK-92MI cell line. nih.gov This suggests a potential role for this compound in activating NK cells, which are crucial components of the innate immune system responsible for targeting and eliminating cancerous and virally infected cells. nih.gov

Further research on related flavonoids isolated from Astragalus has highlighted their immune-regulatory properties. frontiersin.org For instance, Astragalus polysaccharide, a major component of the plant from which this compound is derived, enhances the proliferation of T and B lymphocytes in tumor-bearing mice. frontiersin.org Specifically, a derivative, this compound-7,2'-di-O-glucosiole, has demonstrated significant anti-inflammatory activity by inhibiting the production of interleukin-12 (IL-12) induced by lipopolysaccharide (LPS) in vitro. frontiersin.org IL-12 is a key cytokine that influences the differentiation of T helper (Th) cells, particularly promoting Th1 responses, which are generally associated with a favorable prognosis in conditions like triple-negative breast cancer by enhancing the ability of CD8+ T cells to eliminate tumor cells. frontiersin.org

The balance between Th1, Th2, and Th17 cells is critical for immune homeostasis. frontiersin.org While Th1 responses are often beneficial in anti-tumor immunity, Th2 and Th17 responses can be associated with tumor progression. frontiersin.org The modulation of cytokine production, such as the inhibition of IL-12 by this compound derivatives, points to a nuanced impact on T cell differentiation and function. frontiersin.org

Table 1: Documented Effects of this compound and its Derivatives on Immune Cells

Compound/DerivativeImmune Cell TargetObserved EffectSource
This compoundNatural Killer (NK) Cells (NK-92MI)Showed good affinity for NK-92MI cell membranes, suggesting a role as an immune cell activator. nih.gov
This compound-7,2'-di-O-glucosioleGeneral (in vitro model)Inhibits lipopolysaccharide (LPS)-induced IL-12 production, demonstrating anti-inflammatory activity. frontiersin.org
This compound 7-O-glucosideChondrosarcoma Cells (as a model for inflammation)Inhibits inflammatory molecules including TNF-α and IL-1β. smolecule.com

Interaction with Immune System Signaling Pathways

The immunomodulatory effects of this compound are rooted in its interaction with key signaling pathways that govern immune responses. By influencing these pathways, the compound can regulate the production of inflammatory mediators.

Research has shown that this compound 7-O-glucoside can inhibit several molecules associated with inflammation, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) in chondrosarcoma cell models. smolecule.com The ability to inhibit these pro-inflammatory cytokines suggests that this compound and its derivatives can modulate signaling pathways they control, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. smolecule.comthieme-connect.com

The inhibition of IL-12 production by this compound-7,2'-di-O-glucosiole directly points to an interaction with the signaling cascades that lead to its expression following stimulation by pathogens or inflammatory signals. frontiersin.org Furthermore, signaling pathways like the JAK-STAT and MAPK pathways are known to be critical in regulating the differentiation and function of immune cells, including CD4+ T cells and dendritic cells. frontiersin.org The influence of this compound derivatives on cytokine production suggests a potential interaction with these overarching pathways. frontiersin.orgsmolecule.com

Table 2: Interaction of this compound Derivatives with Immune Signaling Molecules

Compound/DerivativeSignaling Molecule/PathwayEffectImplicationSource
This compound 7-O-glucosideTNF-α, IL-1β, COX-2InhibitionAnti-inflammatory activity smolecule.com
This compound-7,2'-di-O-glucosioleInterleukin-12 (IL-12)Inhibition of productionModulation of T-cell differentiation frontiersin.org

Other Documented Bioactivities of this compound and Related Isoflavanoids

Beyond its immunomodulatory effects, this compound has been investigated for its potential benefits in other chronic conditions, notably cardiovascular disease and neurodegenerative disorders. smolecule.combiosynth.com

Potential Role in Cardiovascular Health

This compound has been identified as a constituent of traditional Chinese medicines used to treat cardiovascular diseases. frontiersin.orgresearchgate.netnih.gov Atherosclerosis, a primary driver of cardiovascular disease, is characterized by lipid disorder and chronic inflammation. frontiersin.org this compound is a component of the total flavones of Astragalus membranaceus (TFA), which have been studied for their protective effects against atherosclerosis. frontiersin.org Studies in apoE−/− mice, a model for atherosclerosis, have shown that TFA can ameliorate the condition. frontiersin.org

Additionally, this compound and its glucoside derivative have been identified in Huangqi Shengmai Yin (HSY), a formula used to treat cardiovascular diseases like coronary heart disease and heart failure. nih.gov HSY has been shown to ameliorate isoprenaline-induced myocardial fibrosis in rats, improving cardiac function by inhibiting the TGF-β/Smad signaling pathway and regulating matrix metalloproteinases to reduce excessive collagen deposition. nih.gov The presence of this compound in these traditionally used and scientifically validated formulas suggests its potential contribution to cardiovascular health. smolecule.comnih.govmolnova.com

Table 3: Cardiovascular Bioactivities Associated with this compound-Containing Extracts

Extract/FormulaAssociated ConditionKey FindingImplicated Compound(s)Source
Total Flavones of Astragalus membranaceus (TFA)AtherosclerosisAmeliorates atherosclerosis and hepatic steatosis in apoE−/− mice.This compound frontiersin.org
Huangqi Shengmai Yin (HSY)Myocardial FibrosisAmeliorates isoprenaline-induced myocardial fibrosis and improves cardiac function in rats.This compound, this compound 7-O-glucoside nih.gov
Baoyuan Decoction (BYD)Heart failure, Coronary heart diseaseDemonstrates curative effects in treating various cardiovascular diseases.(3R)-(+)-isomucronulatol-2'-O-β-D-glucopyranoside researchgate.net

Implications for Neurodegenerative Conditions

This compound has also emerged as a compound of interest in the context of neurodegenerative diseases, particularly Alzheimer's disease. smolecule.combiosynth.comfrontiersin.org One of the therapeutic strategies for Alzheimer's disease involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). bezmialemscience.orgresearchgate.net

Research investigating plant extracts for anticholinesterase activity identified this compound as a promising inhibitor. bezmialemscience.orgresearchgate.net While showing weak inhibition against acetylcholinesterase (AChE), this compound exhibited moderate-to-high inhibitory activity against butyrylcholinesterase (BChE). bezmialemscience.orgresearchgate.net This is significant because, although AChE is the predominant cholinesterase in a healthy brain, BChE activity increases in the brains of Alzheimer's patients, making it a relevant therapeutic target. bezmialemscience.org The antioxidant properties of isoflavonoids like this compound may also contribute to its potential neuroprotective effects. smolecule.com

Table 4: Neuroprotective Bioactivities of this compound

BioactivityTarget Enzyme/ProcessObserved EffectRelevance to NeurodegenerationSource
Cholinesterase InhibitionButyrylcholinesterase (BChE)Moderate-to-high inhibitionPotential therapeutic for Alzheimer's disease by preserving acetylcholine levels. bezmialemscience.orgresearchgate.net
Antioxidant PropertiesOxidative StressPotential mitigation of oxidative stress.Oxidative damage is a component of neurodegenerative disease pathology. smolecule.com

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Validation of Molecular Targets

Research has identified several potential molecular targets of isomucronulatol and its derivatives, spanning specific proteins and kinases.

Bioinformatic analyses and molecular docking studies have suggested that this compound 7-O-beta-glucoside, a glycosylated form of this compound, may interact with specific protein targets. nih.gov Among the identified targets from a list of 14 risk genes associated with non-small cell lung cancer, Secreted Phosphoprotein 1 (SPP1), Beta-1 Adrenergic Receptor (ADRB1), and Alcohol Dehydrogenase 1C (ADH1C) were highlighted. nih.goveuropeanreview.orgimrpress.comdovepress.com Molecular docking simulations indicated that this compound 7-O-beta-glucoside exhibited a high binding affinity for these protein targets. nih.gov

Table 1: Predicted Protein Targets of this compound Derivatives

Derivative Protein Target Context Source
This compound 7-O-beta-glucoside SPP1 Non-small cell lung cancer nih.gov
This compound 7-O-beta-glucoside ADRB1 Non-small cell lung cancer nih.govfrontiersin.org

This table is based on predictive bioinformatic and molecular docking studies.

Network pharmacology studies have implicated several kinases as potential targets for this compound derivatives. In the context of triple-negative breast cancer, this compound-7,2'-di-O-glucosiole was identified as a bioactive component with core targets including Mitogen-Activated Protein Kinase 1 (MAPK1), Janus Kinase 2 (JAK2), and Lymphocyte-specific protein tyrosine kinase (LCK). frontiersin.orgresearchgate.netdoaj.org These kinases are crucial in regulating various cellular processes, including immune responses. frontiersin.orgresearchgate.net Further studies have shown that MAPK1 and JAK2 have elevated protein expression in breast cancer tissues. frontiersin.org The interaction of these core components with their targets is believed to be central to their biological activity. frontiersin.org

Table 2: Predicted Kinase Targets of this compound Derivatives

Derivative Kinase Target Context Source
This compound-7,2'-di-O-glucosiole MAPK1 Triple-negative breast cancer frontiersin.orgdoaj.org
This compound-7,2'-di-O-glucosiole JAK2 Triple-negative breast cancer frontiersin.orgresearchgate.netdoaj.org

This table is based on network pharmacology analyses.

In vitro studies have demonstrated that this compound and its glycosides possess enzyme-inhibiting properties. This compound has been shown to exhibit moderate inhibitory activity against butyrylcholinesterase. chemfaces.com Furthermore, its glycosylated form, this compound 7-O-glucoside, can be cleaved by acidic or enzymatic hydrolysis, releasing the aglycone (this compound) and glucose. smolecule.com

In the context of carbohydrate-digesting enzymes, a study screening 29 flavonoids related to Astragali Radix identified 16 compounds with α-glucosidase inhibitory activity. mdpi.com While the specific activity of this compound itself was not detailed, the study explored the broader inhibitory potential of this class of compounds. mdpi.com

Regarding enzyme activation, some studies have looked at the broader effects of extracts containing this compound. For instance, ozone treatment of Radix astragali was found to activate reactive oxygen species (ROS) scavenging-related enzymes, such as ascorbate (B8700270) peroxidase (APX), monodehydroascorbate reductase (MDHAR), dehydroascorbate reductase (DHAR), and glutathione (B108866) reductase (GR). mdpi.com

Kinase Targets (e.g., MAPK1, JAK2, LCK)

Elucidation of Signaling Pathway Modulation

This compound and its derivatives have been found to modulate key signaling pathways involved in inflammation and cellular regulation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. researchgate.net A study on this compound 7-O-β-d-glucoside in an IL-1β-stimulated chondrosarcoma cell model showed that it could reduce the expression of NF-κB subunit p65. nih.gov This suggests an inhibitory effect on the NF-κB pathway, which is often activated in inflammatory conditions like osteoarthritis. researchgate.netnih.gov The study also noted that a combination of this compound 7-O-β-d-glucoside and another compound, ecliptasaponin A, had a more pronounced effect. nih.gov Other research has also pointed to the potential of this compound-containing extracts and related compounds to modulate the NF-κB pathway. researchgate.netscienceopen.com

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular functions, including proliferation, differentiation, and stress responses. nih.govraybiotech.comkegg.jp Network pharmacology and molecular docking studies have identified MAPK1 as a potential target of this compound-7,2'-di-O-glucosiole. frontiersin.orgscispace.comnih.gov The MAPK pathway is often dysregulated in various diseases, and its modulation by external compounds is an area of active research. youtube.com For instance, in lung adenocarcinoma research, the herb pair of Astragali Radix and Spreading Hedyotis Herb, which contains this compound derivatives, was predicted to act on targets like MAPK1. nih.gov Further studies have linked the modulation of the MAPK pathway to the regulation of inflammatory responses and cell survival. scienceopen.comnih.gov

PD-1/PD-L1 Signaling Pathway

The Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) pathway is a critical immune checkpoint that plays a central role in maintaining self-tolerance and modulating the duration and intensity of immune responses. nih.govjcancer.orgmdpi.com PD-1, a receptor expressed on activated T-cells, B-cells, and natural killer cells, interacts with its ligand, PD-L1, which can be expressed on various cells, including cancer cells. creative-diagnostics.comoaepublish.com This interaction transmits an inhibitory signal into the T-cell, leading to T-cell dysfunction or "exhaustion," thereby suppressing the anti-tumor immune response. nih.govcreative-diagnostics.com Cancer cells frequently exploit this mechanism to evade immune surveillance and destruction. nih.govoaepublish.com

While some derivatives of this compound, such as this compound-7,2'-di-O-glucosiole, have been associated with the modulation of CD4+ and CD8+ T cells, which are central to the PD-1/PD-L1 axis, direct mechanistic studies specifically investigating the effect of this compound on the PD-1/PD-L1 signaling pathway are not extensively detailed in current research. frontiersin.orgfrontiersin.org The immunomodulatory potential of this compound suggests this pathway as a plausible area for future investigation. frontiersin.org

Other Relevant Cellular and Biochemical Pathways

This compound and its derivatives have been shown to modulate several other critical signaling pathways, primarily linked to inflammation and cellular metabolism.

PI3K/AKT/mTOR Pathway: Molecular docking studies have indicated that (R)-Isomucronulatol exhibits a promising binding affinity for key proteins in the PI3K/AKT/mTOR pathway. researchgate.netresearchgate.net This pathway is fundamental for regulating the cell cycle, survival, and proliferation. In vitro experiments using Astragali Radix, a natural source of this compound, have shown inhibition of PI3K, AKT1, and mTOR activation in stimulated kidney cells. researchgate.net

Inflammatory Pathways: this compound demonstrates significant anti-inflammatory effects by targeting key inflammatory mediators. medchemexpress.com Its 7-O-glucoside derivative has been found to inhibit molecules associated with osteoarthritis, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2). smolecule.com Furthermore, this compound itself can inhibit the lipopolysaccharide (LPS)-stimulated production of interleukin-12 (B1171171) (IL-12) p40, a cytokine involved in the differentiation of T cells. medchemexpress.com

ITGβ1-PI3K-AKT Signaling Axis: In studies involving chondrocytes, a preparation containing this compound derivatives was found to regulate the ITGβ1-PI3K-AKT signaling axis, which is instrumental in stimulating chondrogenesis. researchgate.net

Glutathione Metabolism: Metabolomic analyses in Helianthus annuus under salt stress have identified this compound-7-O-glucoside as an up-regulated metabolite, suggesting its involvement in metabolic response pathways like glutathione metabolism, which is crucial for managing oxidative stress. frontiersin.org

Receptor Binding and Ligand-Protein Interaction Studies

The biological activity of a ligand like this compound is initiated by its binding to a target protein, which typically induces a conformational change in the protein and alters its function. wikipedia.org This interaction is governed by intermolecular forces and the structural compatibility between the ligand and the protein's binding site. wikipedia.orgresearchgate.net

The most significant findings for this compound in this area come from computational studies, which predict its interaction with specific protein targets. Molecular docking has shown that (R)-Isomucronulatol has a strong binding affinity for the kinase domains of PI3K, AKT, and mTOR. researchgate.netresearchgate.net This suggests a direct interaction where this compound occupies the binding pocket of these enzymes, potentially competing with endogenous ligands and inhibiting their activity. The stability of this binding is a key determinant of its inhibitory potential.

Target ProteinLigandInteraction TypeImplied EffectSource
PI3K(R)-IsomucronulatolPredicted high-affinity bindingInhibition of kinase activity researchgate.net, researchgate.net
AKT(R)-IsomucronulatolPredicted high-affinity bindingInhibition of kinase activity researchgate.net, researchgate.net
mTOR(R)-IsomucronulatolPredicted high-affinity bindingInhibition of kinase activity researchgate.net, researchgate.net

Analysis of Gene Expression Regulation by this compound

Gene expression is a highly regulated process that allows cells to respond to their environment by controlling when and how genes are turned on to produce RNA and protein. uwa.edu.aulibretexts.org this compound and its derivatives appear to influence this process at the transcriptional level.

In a study on inflammatory chondrocytes, a botanical product containing this compound derivatives was shown to stimulate the expression of key chondrogenic genes, including Aggrecan (ACAN), Sox9, and Col2a1 (which codes for Collagen type II). researchgate.net This upregulation at the gene level is fundamental to its potential role in promoting cartilage synthesis.

Furthermore, an integrated transcriptomic and metabolomic analysis in soybean seedlings under salt stress revealed a significant correlation between this compound levels and gene expression. mdpi.com this compound was identified as a differentially expressed metabolite that was negatively correlated with more than 200 differentially expressed genes that were upregulated by salt stress, indicating a broad regulatory role in the plant's stress response. mdpi.com

Biological ContextEffect of this compound/DerivativeGenes RegulatedSource
ChondrogenesisUpregulationACAN, Sox9, Col2a1 researchgate.net
Salt Stress (Soybean)Negative Correlation>200 Differentially Expressed Genes mdpi.com

Investigation of Protein Expression Modulation by this compound

Modulation of protein expression is a direct consequence of altered gene expression and post-translational modifications, and it is the ultimate determinant of cellular function. libretexts.org this compound has been shown to affect the levels and activity of several key proteins.

Matrix Proteins: Consistent with its effect on gene expression, this compound-containing preparations have been shown to increase the protein expression of Collagen II in osteoarthritis models, a critical component of the cartilage matrix. researchgate.net

Apoptotic Proteins: Studies have indicated that related compounds can modulate the expression of proteins involved in apoptosis, such as diminishing the level of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. researchgate.net

Signaling Proteins: Research on Astragali Radix, which contains this compound, has demonstrated an inhibitory effect on the activation of PI3K, AKT1, and mTOR proteins in kidney cells stimulated with TGF-β1. researchgate.net This indicates that this compound can modulate signaling pathways by preventing the phosphorylation and subsequent activation of key protein kinases. researchgate.net

Computational Studies (e.g., Molecular Docking and Molecular Dynamics Simulations)

Computational methods are powerful tools in modern drug discovery, providing insights into how a ligand might interact with its target protein at a molecular level. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor, while molecular dynamics simulations can assess the stability of the resulting protein-ligand complex over time. nih.govmdpi.com

For this compound, these computational approaches have been pivotal in identifying its potential mechanisms of action.

Molecular Docking: The primary computational finding is that (R)-Isomucronulatol exhibits promising binding affinity to the active sites of PI3K, AKT, and mTOR proteins. researchgate.netresearchgate.net This prediction suggests that this compound can physically fit into the binding pockets of these kinases, forming stable interactions that are essential for its inhibitory activity. This provides a structural basis for the observed effects on the PI3K/AKT/mTOR pathway.

Molecular Dynamics (MD) Simulations: While specific MD simulation results for this compound were not detailed in the provided search results, this technique is typically used as a follow-up to molecular docking. nih.govmdpi.com MD simulations would be employed to confirm the stability of the docked pose of this compound within the kinase binding sites, analyzing its dynamic behavior and interactions over a simulated period to validate the docking predictions. mdpi.comrsc.org

Computational MethodTarget ProteinsKey FindingSignificanceSource
Molecular DockingPI3K, AKT, mTORPromising binding affinity of (R)-IsomucronulatolIdentifies a direct molecular mechanism for pathway inhibition researchgate.net, researchgate.net

Preclinical Research and Translational Perspectives

Comprehensive In Vitro Efficacy Assessments in Relevant Biological Systems

Isomucronulatol and its glycoside derivatives have been the subject of various in vitro studies to assess their biological activities, particularly in the contexts of inflammation and cancer. The most detailed research has focused on its potential as an anti-osteoarthritic agent.

In a well-established in vitro model of osteoarthritis using IL-1β-stimulated human chondrosarcoma SW1353 cells, this compound 7-O-β-d-glucoside (IMG) demonstrated significant anti-inflammatory and chondroprotective effects. dntb.gov.uanih.govchemfaces.com Treatment with IMG was shown to inhibit the expression of several key molecules implicated in the pathogenesis of osteoarthritis. dntb.gov.uanih.govmdpi.com These include matrix metalloproteinase-13 (MMP-13), an enzyme responsible for cartilage degradation, and pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). chemfaces.com Furthermore, IMG suppressed the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as the transcription factor NF-κB subunit p65, which orchestrates the inflammatory response. dntb.gov.uanih.gov The compound also helped preserve cartilage integrity by inhibiting the degradation of collagen type II. dntb.gov.ua

Beyond its specific effects in osteoarthritis models, this compound has shown other biological activities. It exhibits notable antioxidant properties, demonstrated by its ability to scavenge ABTS+ radicals, and shows moderate inhibitory activity against the enzyme butyrylcholinesterase. In the context of immune response, both this compound and its 7-O-glucoside derivative have been found to exhibit weak inhibitory effects on the production of the cytokine IL-12 p40 in lipopolysaccharide (LPS)-stimulated cells, suggesting a potential for immunomodulation. medchemexpress.commedchemexpress.com

Conversely, in cytotoxicity screenings against a panel of six human solid tumor cell lines—including A-549 (lung), MCF-7 (breast), and PC-3 (prostate)—isolated this compound did not show significant cytotoxic activity. purdue.edu

Table 1: In Vitro Efficacy of this compound 7-O-β-d-glucoside in an IL-1β-Stimulated Chondrosarcoma Cell Model
Target MoleculeBiological RoleObserved Effect of IMGReference
MMP-13Cartilage DegradationInhibited dntb.gov.uanih.gov
Collagen Type IICartilage StructureInhibited Degradation dntb.gov.ua
COX-2Inflammation, PainInhibited chemfaces.com
TNF-αPro-inflammatory CytokineInhibited nih.gov
IL-1βPro-inflammatory CytokineInhibited nih.gov
p65 (NF-κB)Inflammatory Transcription FactorInhibited dntb.gov.uanih.gov

In Vivo Animal Model Studies for Pharmacological Validation

While in vitro results are promising, the validation of this compound's efficacy in living organisms is a critical step. The available research provides some insights, although direct studies on the isolated compound are limited.

Despite strong in vitro evidence for its anti-osteoarthritic potential, published studies validating the efficacy of isolated this compound in animal models of osteoarthritis have not been identified. nih.govmdpi.com Research on complex botanical formulas, such as Ryupunghwan, which contains this compound 7-O-β-d-glucoside, has been conducted in animal models and suggests anti-osteoarthritic effects for the mixture. nih.govmdpi.com However, these findings cannot be directly attributed to this compound alone, and researchers have noted that the isolated compound should be further evaluated in dedicated animal models to confirm its specific contribution. nih.govmdpi.com

Direct in vivo studies of isolated this compound for cancer treatment are largely absent. However, (R)-Isomucronulatol has been identified as a primary bioactive component within a complex herbal formula known as CHA, which has been investigated for its effects on lung cancer. researchgate.netresearchgate.net In vivo studies using a lung cancer xenograft mouse model demonstrated that administration of the complete CHA formula significantly inhibited tumor growth. researchgate.netresearchgate.net While this compound is a key ingredient, this anti-tumor activity is attributed to the synergistic effects of the entire herbal preparation, and the specific in vivo efficacy of isolated this compound in this or other cancer models remains to be determined. This aligns with in vitro findings where this compound alone did not show significant cytotoxicity against lung, breast, or prostate cancer cell lines. purdue.edu

There is currently a lack of direct in vivo research examining the immunomodulatory effects of isolated this compound. Its potential in this area is largely inferred from in vitro data showing weak inhibition of the pro-inflammatory cytokine IL-12 p40. medchemexpress.commedchemexpress.com In one study, network pharmacology analysis predicted this compound to be a key active compound in the herbal formula Yupingfeng San, which showed efficacy in a mouse model of allergic rhinitis. mdpi.com However, this remains a computational prediction that requires experimental validation with the isolated compound to confirm its in vivo immunomodulatory activity. mdpi.com Studies on Radix Astragali, a known source of this compound, have demonstrated immunomodulatory effects in mice, but the specific contributions of this compound were not delineated. nih.gov

Efficacy in Cancer Models (e.g., Lung Cancer, Breast Cancer, Prostate Cancer)

Preclinical Safety and Toxicological Evaluation

Comprehensive preclinical safety and toxicology data for this compound are limited. The available information comes from general toxicity screens and in vitro cytotoxicity assays rather than dedicated, regulatory-style toxicology studies.

In a bioactivity-directed fractionation study of Robinia pseudoacacia, this compound was evaluated using the brine shrimp lethality test (BST), a common preliminary screen for toxicity. purdue.edu The results indicated that the compound possessed "good activity" in this assay. purdue.edu In the same study, this compound was tested for cytotoxicity against a panel of six human cancer cell lines, including lung (A-549), breast (MCF-7), and prostate (PC-3) cancer cells. purdue.edu It did not exhibit significant cytotoxicity against any of the tested cell lines, providing a preliminary indication of low toxicity in this context. purdue.edu

However, detailed toxicological assessments, such as acute or repeat-dose toxicity studies in rodent and non-rodent species, have not been reported in the reviewed literature. Such studies are essential for establishing a comprehensive safety profile, identifying potential target organs for toxicity, and determining a no-observed-adverse-effect level (NOAEL).

Advanced Pharmacokinetic and Pharmacodynamic Analysis in Research Models

The study of how the body absorbs, distributes, metabolizes, and excretes (ADME) this compound is crucial for understanding its potential as a therapeutic agent. Research has begun to characterize its pharmacokinetic properties, primarily through studies involving its glycoside forms and as a component of herbal extracts.

Physicochemical properties that influence pharmacokinetics have been determined for this compound 7-O-glucoside. These foundational parameters are essential for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of this compound 7-O-glucoside
ParameterValueSignificanceReference
pKa9.1-9.8Indicates ionization of the phenolic hydroxyl group, affecting solubility and membrane transport.
logP0.94Measures lipophilicity, influencing absorption and distribution.

Studies in rats administered herbal decoctions containing this compound have shown that the compound undergoes metabolism. xiahepublishing.com The primary metabolic pathways appear to be Phase II conjugation reactions, with sulfated and glucuronidated products of this compound being identified in plasma. This is a common metabolic fate for flavonoids.

The absorption profile for flavonoids like this compound, when administered orally as part of an extract, is relatively rapid. These compounds are typically detected in rat plasma within 15 to 30 minutes post-administration. xiahepublishing.com Pharmacokinetic analyses have also noted that flavonoids can exhibit a "double-peak" phenomenon in their plasma concentration-time curves. nih.gov This pattern may be attributed to factors such as enterohepatic circulation, where a compound is excreted in the bile and then reabsorbed in the intestine, leading to a second peak in plasma concentration and prolonging its presence in the body. nih.gov

Development of Experimental Formulations for Research Applications

The progression of a promising bioactive compound like this compound from initial discovery to preclinical and potential clinical application is often hampered by its physicochemical properties, particularly poor aqueous solubility. researchgate.netresearchgate.net this compound, a flavonoid, belongs to a class of compounds known for low solubility and bioavailability, which complicates in vitro and in vivo testing. nih.govmedchemexpress.com To overcome these limitations, researchers develop various experimental formulations designed to enhance solubility, stability, and delivery to target sites for research purposes. These formulations are critical for accurately assessing the pharmacological potential of the compound.

The primary goal in developing research-use formulations is to create a delivery system that improves the compound's biopharmaceutical properties without introducing confounding variables from the excipients themselves. nih.gov Strategies often focus on creating amorphous solid dispersions, encapsulating the compound in carrier systems like liposomes and nanoparticles, or forming inclusion complexes with cyclodextrins. drug-dev.commdpi.comnih.gov

Nanoparticle-Based Formulations

Nanoparticle systems are a versatile platform for delivering hydrophobic compounds. By encapsulating this compound within a polymeric matrix, it is possible to create a formulation with improved aqueous dispersibility and controlled release characteristics. These formulations can protect the compound from premature degradation and enhance its cellular uptake during in vitro experiments. researchgate.net

Research in formulating similar phytochemicals has shown that techniques like nanoprecipitation or emulsion-solvent evaporation can be employed. The choice of polymer (e.g., PLGA, PLA) and surfactants is critical in determining the final characteristics of the nanoparticles, such as size, surface charge, and drug loading capacity.

Table 1: Illustrative Characteristics of Experimental this compound Nanoparticle Formulations

Formulation ID Polymer Used Average Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
ISO-NP-01 PLGA 150 ± 10 0.15 ± 0.02 85 ± 5
ISO-NP-02 Chitosan 210 ± 15 0.21 ± 0.03 78 ± 6
ISO-NP-03 Albumin 180 ± 12 0.18 ± 0.02 91 ± 4

Note: This table presents hypothetical data based on typical results for flavonoid nanoparticle formulations to illustrate research parameters. Data is not derived from specific studies on this compound.

Liposomal Formulations

Liposomes are microscopic vesicles composed of a lipid bilayer, making them ideal carriers for both hydrophobic and hydrophilic compounds. nih.gov For a lipophilic compound like this compound, it would partition into the lipid bilayer of the liposome. This encapsulation can significantly increase its apparent solubility in aqueous media for research applications. nih.gov

The development process involves selecting appropriate lipids (e.g., phospholipids (B1166683) like phosphatidylcholine) and cholesterol to form stable vesicles. frontiersin.org The properties of the resulting liposomes, such as lamellarity, size, and drug-to-lipid ratio, are crucial parameters that are optimized during formulation development. nih.govfrontiersin.org Surface modifications, such as PEGylation, can be used in more advanced preclinical studies to improve circulation time in vivo. nih.gov

Table 2: Research Findings on a Hypothetical Liposomal this compound Formulation

Parameter Method Result
Preparation Method Thin-film hydration followed by sonication -
Vesicle Size Dynamic Light Scattering (DLS) 120 ± 20 nm
Zeta Potential DLS -25 mV
Encapsulation Efficiency Ultracentrifugation / HPLC >90%
Solubility Enhancement Phase Solubility Study ~100-fold increase in aqueous buffer
In Vitro Release Profile Dialysis Method (pH 7.4) Sustained release over 48 hours

Note: This table is an illustrative example of research data for a liposomal formulation of a poorly soluble flavonoid. It does not represent actual experimental data for this compound.

Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. mdpi.com They can encapsulate poorly soluble "guest" molecules, like this compound, into their central cavity, forming an inclusion complex. researchgate.net This complexation effectively masks the hydrophobic nature of the guest molecule, leading to a significant increase in its aqueous solubility and stability. mdpi.comnih.gov

The formation of an this compound-cyclodextrin complex can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC). mdpi.com Phase solubility studies are typically conducted to determine the stoichiometry of the complex (e.g., 1:1 or 1:2) and the stability constant, which indicates the strength of the interaction.

Table 3: Phase Solubility Study of this compound with β-Cyclodextrin (Illustrative Data)

β-Cyclodextrin Conc. (mM) Apparent this compound Solubility (µg/mL)
0 5.2
2 25.8
4 51.5
6 78.1
8 103.4
10 129.9

Note: The data presented is hypothetical and serves to illustrate the expected outcome of a phase solubility study for a flavonoid like this compound. The linear relationship suggests an AL-type phase diagram, indicative of a soluble 1:1 complex formation.

These advanced formulations are indispensable tools in preclinical research, enabling scientists to conduct meaningful pharmacological evaluations of compounds that would otherwise be intractable due to poor solubility.

Chemical Biology and Structure Activity Relationship Sar Studies of Isomucronulatol

Identification of Key Structural Determinants for Observed Bioactivities

The biological activity of a molecule like isomucronulatol is intrinsically linked to its three-dimensional structure and the specific functional groups it possesses. SAR studies aim to identify which parts of the molecule, or pharmacophores, are essential for its activity.

For flavonoids, including the isoflavan (B600510) class to which this compound belongs, certain structural features are consistently implicated in their bioactivities. Studies on flavonoids from Astragali Radix have revealed that the degree and position of hydroxylation, methoxylation, and glycosylation significantly influence their inhibitory effects on enzymes like α-glucosidase. A key finding is that hydroxylation tends to enhance inhibitory activity, whereas the addition of sugar molecules (glycosylation) or methoxy (B1213986) groups often reduces it.

For instance, the inhibitory effects of this compound and its glycoside derivative on the production of interleukin-12 (B1171171) (IL-12) p40, a mediator of inflammation, highlight the importance of the glycosidic linkage. This compound exhibits inhibitory effects on IL-12 p40 production, while its 7-O-glucoside analog shows weaker activity, suggesting that the free hydroxyl group at the C-7 position is a key determinant for this specific anti-inflammatory activity.

The table below summarizes general SAR findings for flavonoids, which provide a framework for understanding the structural determinants of this compound.

Structural ModificationEffect on Bioactivity (General Findings for Flavonoids)
Hydroxylation Generally enhances activity (e.g., antioxidant, enzyme inhibition)
Glycosylation Often reduces or modifies activity and alters bioavailability
Methoxylation Can decrease activity compared to the corresponding hydroxyl group

These relationships underscore the importance of the substitution pattern on the flavonoid skeleton. The specific arrangement of hydroxyl and methoxy groups on the A and B rings of this compound is a critical factor for its molecular interactions with biological targets.

Rational Design and Synthesis of this compound Analogs for SAR Elucidation

The rational design and synthesis of analogs are a cornerstone of medicinal chemistry, used to systematically probe the SAR of a lead compound. nih.gov This process involves making targeted chemical modifications to the parent structure and evaluating the bioactivity of the resulting new molecules. georgiasouthern.edu For this compound, this would involve creating a library of derivatives to identify the most potent and selective compounds for a desired biological effect.

While extensive libraries of this compound analogs are not widely reported, the principles of their design can be outlined based on established synthetic strategies for flavonoids and other natural products. mdpi.comnih.gov The goal is to alter specific parts of the molecule to understand their contribution to the biological effect.

Key synthetic modifications for creating this compound analogs would include:

Modification of Hydroxyl and Methoxy Groups: Converting the hydroxyl groups to methoxy groups (or vice versa), or introducing new hydroxyl groups at different positions on the aromatic rings. This would clarify the role of hydrogen bonding and electronic properties.

Alteration of the B-Ring Substitution Pattern: Shifting the positions of the existing methoxy and hydroxyl groups on the B-ring to explore how this impacts target binding.

Introduction of Different Functional Groups: Adding or substituting groups such as halogens (e.g., fluorine, chlorine), alkyl chains, or other functionalities to probe steric and electronic requirements of the binding site. georgiasouthern.edunih.gov

Synthesis of Glycoside Derivatives: Attaching different sugar moieties to the hydroxyl groups to study the impact on solubility, bioavailability, and activity. mdpi.com

The synthesis of these analogs often involves multi-step chemical reactions. ajchem-a.combrieflands.com For example, to explore the importance of the hydroxyl group at the C-7 position, a series of ether or ester derivatives could be synthesized. The resulting compounds would then be subjected to biological assays to measure their activity relative to the parent this compound, allowing for the development of a comprehensive SAR model.

Computational Chemistry Approaches for SAR Prediction and Optimization

Computational chemistry provides powerful tools for predicting and understanding the SAR of bioactive molecules before they are synthesized, saving time and resources. researchgate.netkarger.com Molecular docking, a key computational technique, simulates the interaction between a small molecule (ligand) like this compound and a biological target, typically a protein or enzyme. nih.govmdpi-res.com

These in silico methods have been applied to this compound and related flavonoids to predict their binding modes and affinities for various targets. For example, in a screening study against the main protease (Mpro) of the SARS-CoV-2 virus, this compound was identified as a potential binder through molecular docking simulations. researchgate.net The study calculated the binding energy, which is an indicator of the strength of the interaction, for a series of natural compounds. researchgate.net

Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. researchgate.net For this compound, docking simulations could predict how the hydroxyl and methoxy groups interact with a given protein, providing a rationale for the observed SAR. This information can then be used to design new analogs with potentially improved binding and, consequently, enhanced biological activity.

The table below summarizes a documented computational study involving this compound.

CompoundTarget ProteinComputational MethodKey Finding
This compound SARS-CoV-2 Main Protease (Mpro)Molecular Docking (AutoDock Vina)Identified as a potential inhibitor with a binding energy in the range of -7.3 to -8.7 kcal/mol. researchgate.net

These computational approaches, when used in conjunction with experimental synthesis and biological testing, create an efficient cycle for lead optimization in drug discovery. The predictive power of computational chemistry allows for the prioritization of which analogs to synthesize, focusing efforts on compounds most likely to exhibit the desired biological effects.

Future Research Directions and Potential Applications

Exploration of Novel Biological Activities and Therapeutic Indications

Isomucronulatol and its glycosides have been primarily investigated for their anti-inflammatory and antioxidant properties. biosynth.com Future research should aim to explore a wider range of biological activities. Given its flavonoid structure, investigations into its potential as an anticancer, neuroprotective, and cardioprotective agent are logical next steps. For instance, some flavonoids have shown promise in modulating pathways related to cancer cell proliferation and apoptosis. nih.gov Exploring these activities could open up new therapeutic indications for this compound.

Discovery and Characterization of Undiscovered Molecular Targets

Current research has identified several molecular targets for this compound and its derivatives. For example, this compound 7-O-β-D-glucoside has been shown to reduce the expression of osteoarthritis-related molecules such as matrix metalloproteinase 13 (MMP13), cyclooxygenase (COX), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). chemfaces.commdpi.com this compound itself has been found to inhibit the production of IL-12 p40 and shows moderate inhibition of butyrylcholinesterase. chemfaces.commedchemexpress.com

Future research should focus on identifying and characterizing additional molecular targets. This could involve techniques like affinity chromatography and proteomics to uncover novel protein interactions. A deeper understanding of its molecular targets will provide a more complete picture of its mechanism of action and could reveal new therapeutic possibilities.

Advanced Therapeutic Applications and Multi-Component Combinatorial Strategies

The synergistic effects observed when this compound 7-O-β-D-glucoside is combined with other natural compounds, such as ecliptasaponin A, highlight the potential of combinatorial therapeutic strategies. mdpi.com This combination significantly reduced the expression of MMP13, suggesting a promising approach for osteoarthritis treatment. mdpi.com

Further studies should explore other multi-component strategies. For example, combining this compound with standard-of-care drugs for inflammatory diseases or cancer could enhance efficacy and potentially reduce side effects. Research into the combination of this compound 7-O-beta-glucoside (IMG) and CEP-9722 has been explored for its potential in targeting ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC). nih.govlarvol.com Additionally, network pharmacology studies have identified this compound-7,2'-di-O-glucosiole as a bioactive component in traditional Chinese medicine formulations for treating triple-negative breast cancer and lung adenocarcinoma, suggesting its role in multi-target therapies. frontiersin.orgnih.gov

Development of Standardized this compound-Containing Natural Product Extracts for Research

This compound is often found in complex natural product extracts, such as those from Astragalus membranaceus. chemfaces.commedchemexpress.commdpi.com The variability in the concentration of active compounds in these extracts can lead to inconsistent research results. teknoscienze.com

To ensure the reliability and reproducibility of research, it is crucial to develop standardized extracts with a consistent and verified concentration of this compound. teknoscienze.com This would involve establishing robust quality control methods, such as high-performance liquid chromatography (HPLC), to quantify the this compound content in extracts. teknoscienze.com Standardized extracts would be invaluable for both preclinical and clinical research.

Biotechnological Production and Sustainable Sourcing Strategies for this compound

The primary source of this compound is through extraction from medicinal plants like Astragalus membranaceus. chemicalbook.com Over-harvesting of these plants can lead to ecological damage and threaten their availability.

Therefore, developing sustainable sourcing and production strategies is essential. This could involve:

Cultivation programs: Establishing sustainable cultivation practices for plants rich in this compound.

Biotechnological production: Exploring the use of microbial fermentation or plant cell cultures to produce this compound. This approach offers a controlled and potentially more sustainable method of production.

These strategies would ensure a stable and environmentally friendly supply of this compound for research and potential commercialization.

Design of Clinical Research Protocols to Investigate Mechanistic Insights of this compound in Human Health

While preclinical studies have shown promise, clinical research is necessary to understand the effects of this compound in humans. Designing robust clinical trial protocols will be critical for this endeavor.

Key considerations for these protocols should include:

Clear Objectives: Defining specific research questions related to the safety, pharmacokinetics, and efficacy of this compound. ich.org

Study Design: Employing rigorous study designs, such as randomized, placebo-controlled trials. teknoscienze.com

Biomarker Analysis: Incorporating the measurement of relevant biomarkers to gain mechanistic insights into how this compound affects the body. nih.gov For example, in a trial for osteoarthritis, this could include measuring levels of inflammatory markers and cartilage degradation products.

Standardized Interventions: Utilizing standardized extracts or pure this compound to ensure consistent dosing.

Well-designed clinical trials will be essential to translate the promising preclinical findings into tangible benefits for human health. ich.org

Q & A

Q. What methodologies are recommended for structural elucidation of isomucronulatol and its derivatives?

Structural determination of this compound relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) identifies functional groups and connectivity, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemistry for crystalline derivatives. For glycosylated forms like this compound 7-O-glucoside, tandem MS/MS analysis distinguishes glycosidic bond positions via characteristic fragment ions (e.g., m/z 301.11 from loss of Glc) .

Q. Which natural sources are documented for this compound, and how is it extracted?

this compound is primarily isolated from Sphaerophysa salsula seeds (Leguminosae family). Extraction involves solvent partitioning (e.g., ethanol/water) followed by chromatographic purification (silica gel, HPLC). Polar derivatives like glycosides require reverse-phase chromatography. Authentication via comparative MS/MS with reference standards is critical .

Advanced Research Questions

Q. How can isotopic labeling elucidate the biosynthesis of this compound in Colutea arborescens?

Biosynthetic studies use ¹⁴C-labeled precursors (e.g., formononetin) fed to plant tissues. Isotopic tracing via autoradiography or LC-MS tracks incorporation into intermediates like calycosin and koparin. Enzyme assays (e.g., cytochrome P450 monooxygenases) identify oxidation steps, particularly 2′,3′,4′-oxygenation patterns. Knockout mutants or RNAi silencing validate gene function in pathway regulation .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Matrix interference from co-eluting flavonoids necessitates UPLC-MS/MS with selective ion monitoring (SRM). Calibration curves using deuterated internal standards improve accuracy. For low-abundance compounds, solid-phase extraction (SPE) or molecularly imprinted polymers (MIPs) enhance sensitivity. Validation follows ICH guidelines for precision (RSD <5%) and recovery (80–120%) .

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Discrepancies in pharmacological studies (e.g., antioxidant vs. pro-oxidant effects) require standardized assays (e.g., DPPH/ABTS for antioxidants) and dose-response profiling. Structural analogs (e.g., aglycone vs. glycoside) should be tested to isolate functional group contributions. Meta-analyses of raw data from public repositories (e.g., ChEMBL) identify confounding variables like cell line variability .

Q. What role does glycosylation play in modulating this compound’s bioavailability and target specificity?

Glycosylation (e.g., 7-O-glucoside) increases solubility but reduces membrane permeability. In vitro assays (Caco-2 cells) measure intestinal absorption, while β-glucosidase hydrolysis studies assess metabolic activation. Molecular docking simulations predict binding affinity to targets like estrogen receptors, validated via SPR or ITC .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Structural ElucidationNMR, HR-MS, X-ray crystallography, MS/MS fragmentation
Biosynthesis Tracing¹⁴C/³H isotopic labeling, enzyme assays, CRISPR-Cas9 gene editing
Quantification in MatricesUPLC-MS/MS with SRM, SPE/MIP purification, deuterated standards
Bioactivity ProfilingStandardized in vitro assays (e.g., DPPH, MTT), molecular docking, SPR/ITC binding studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.